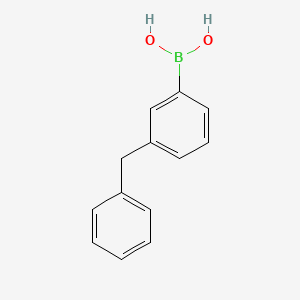

(3-benzylphenyl)boronic Acid

CAS No.: 173394-24-6

Cat. No.: VC2031704

Molecular Formula: C13H13BO2

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 173394-24-6 |

|---|---|

| Molecular Formula | C13H13BO2 |

| Molecular Weight | 212.05 g/mol |

| IUPAC Name | (3-benzylphenyl)boronic acid |

| Standard InChI | InChI=1S/C13H13BO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,15-16H,9H2 |

| Standard InChI Key | ONYYAVJRRZKXDI-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)CC2=CC=CC=C2)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)CC2=CC=CC=C2)(O)O |

Introduction

Physical and Chemical Properties

Basic Properties

(3-Benzylphenyl)boronic acid presents as a crystalline solid with the following key physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃BO₂ |

| Molecular Weight | 212.05 g/mol |

| CAS Number | 173394-24-6 |

| Appearance | White to slightly off-white crystalline solid |

| IUPAC Name | (3-benzylphenyl)boronic acid |

| InChI | InChI=1S/C13H13BO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,15-16H,9H2 |

| InChIKey | ONYYAVJRRZKXDI-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)CC2=CC=CC=C2)(O)O |

The compound features a phenyl ring with a boronic acid group and a benzyl substituent at the meta position . This structure contributes to its unique reactivity and applications in organic synthesis.

Structural Characteristics

Like other boronic acids, (3-benzylphenyl)boronic acid features a trivalent boron atom with two hydroxyl groups and one carbon substituent. The boron center is sp² hybridized with a trigonal planar geometry and an empty p-orbital perpendicular to this plane . This electronic configuration contributes to its Lewis acidic nature.

The compound's structure enables it to form hydrogen-bonded networks in the solid state. Similar to the well-characterized phenylboronic acid, it likely forms dimeric units through hydrogen bonding between the hydroxyl groups of adjacent molecules, which further assemble into extended networks .

Chemical Reactivity

The reactivity of (3-benzylphenyl)boronic acid is primarily determined by:

-

The Lewis acidity of the boron center, which makes it reactive toward nucleophiles

-

The ability to participate in transmetallation reactions in the presence of transition metal catalysts

-

The tendency to undergo protodeboronation under certain conditions

-

The ability to form cyclic boronate esters with diols

The boronic acid group readily reacts with diols to form cyclic boronate esters, a reaction that has been exploited in various applications, including sensing technologies and molecular recognition processes . The compound can also undergo oxidation to yield the corresponding phenol derivative.

Synthesis Methods

Traditional Metal-Catalyzed Approaches

The synthesis of (3-benzylphenyl)boronic acid can be approached through several established methods used for preparing arylboronic acids. These typically involve:

Via Grignard or Organolithium Intermediates

One common approach involves the formation of an organometallic intermediate (Grignard or organolithium reagent) from the corresponding aryl halide, followed by reaction with a borate ester and subsequent hydrolysis:

-

Formation of a Grignard reagent from 3-benzylbromobenzene using magnesium

-

Reaction with trimethyl borate (B(OMe)₃) at low temperature

-

Hydrolysis of the resulting boronic ester to obtain the boronic acid

This methodology is similar to the well-established synthesis pathway for phenylboronic acid :

-

ArMgBr + B(OMe)₃ → ArB(OMe)₂ + MeOMgBr

-

ArB(OMe)₂ + H₂O → ArB(OH)₂ + MeOH

Where Ar represents the 3-benzylphenyl group.

Palladium-Catalyzed Borylation

Palladium-catalyzed borylation reactions offer another viable route to (3-benzylphenyl)boronic acid, similar to those used for related arylboronic acids:

-

Cross-coupling of 3-benzylhaloarenes (bromide or iodide) with diboron reagents such as bis(pinacolato)diboron using a palladium catalyst

-

Hydrolysis of the resulting boronic ester to yield the boronic acid

Photochemical Homologation Method

A more recent synthetic approach utilizes photochemical homologation of boronic acids with nitrogen-sulfonylhydrazones. This method has been applied to the synthesis of various benzylboronic acids and could potentially be adapted for (3-benzylphenyl)boronic acid :

-

Reaction of an arylboronic acid with N-tosylhydrazone of an appropriate aldehyde under photochemical conditions

-

The reaction proceeds via formation of a diazoalkane intermediate followed by geminal carboborylation

-

The resulting boronic acid can then be isolated or converted to its pinacol ester for enhanced stability

This photochemical method operates under mild conditions and avoids the protodeboronation issues often encountered with benzylboronic acids .

Novel Approach Using Trimethylsilyldiazomethane

A patent describes an innovative method for preparing benzyl boronic esters that could be adapted for the synthesis of (3-benzylphenyl)boronic acid pinacol ester, which can be hydrolyzed to obtain the boronic acid :

-

Mixing of an arylboronic acid with trimethylsilyldiazomethane in an organic solvent

-

Heating until the starting materials disappear

-

Addition of pinacol and tetrabutylammonium fluoride with continued heating

-

Purification to obtain the benzylboronic acid pinacol ester

This approach offers advantages such as simple operation, mild conditions, good functional group tolerance, and elimination of expensive transition metal catalysts .

Applications

Cross-Coupling Reactions

(3-Benzylphenyl)boronic acid finds significant application in various cross-coupling reactions, particularly Suzuki-Miyaura couplings. These reactions enable the formation of new carbon-carbon bonds between aryl groups, making them crucial in the synthesis of complex molecules :

-

Suzuki-Miyaura coupling: Formation of biaryls through reaction with aryl halides in the presence of a palladium catalyst

-

Synthesis of substituted benzyl compounds through activation and reaction with various electrophiles

-

Carbon-heteroatom bond formations in specialized coupling reactions

The unique structure of (3-benzylphenyl)boronic acid, with both a boronic acid functionality and a benzyl group, makes it particularly versatile in these applications.

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, (3-benzylphenyl)boronic acid and its derivatives serve as important building blocks for the synthesis of biologically active compounds :

-

Incorporation into complex molecular structures with potential therapeutic activities

-

Serving as intermediates in the synthesis of compounds with defined pharmacological properties

-

Potential applications in boron neutron capture therapy (BNCT), where boron-containing compounds are used in cancer treatment, similar to other phenylboronic acids

Material Science Applications

The compound can be utilized in material science applications, particularly in the development of:

-

Covalent organic frameworks (COFs) through condensation reactions, similar to other boronic acids

-

Sensors for various analytes, exploiting the ability of boronic acids to form reversible covalent bonds with diols

-

Functional materials with specialized electronic or optical properties

Synthesis of Benzylboronate Nucleophiles

Research has demonstrated that benzylboronic esters can function as nucleophiles in various reactions, a concept that could be extended to derivatives of (3-benzylphenyl)boronic acid :

-

Reaction with aldehydes and ketones to form alcohols

-

Addition to imines to form amines

-

Reaction with alkyl halides and epoxides to form new carbon-carbon bonds

-

Potential use in asymmetric synthesis to generate stereodefined centers

These applications rely on the activation of the benzylboronic esters through coordination with appropriate Lewis bases, generating reactive nucleophilic species .

Derivatives and Related Compounds

Pinacol Ester Derivative

The pinacol ester of (3-benzylphenyl)boronic acid, known as 3-benzylphenylboronic acid pinacol ester (CAS: 1073355-05-1), is an important derivative with enhanced stability compared to the free boronic acid :

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃BO₂ |

| Molecular Weight | 294.20 g/mol |

| Appearance | Off-white to light brown solid |

| Storage Condition | Store in a cool, dry place |

| GHS Classification | Warning (H315, H319, H335) |

This pinacol ester derivative serves as a more stable alternative to the free boronic acid in many synthetic applications, particularly in reactions that require harsh conditions or prolonged reaction times .

Structurally Related Compounds

Several structurally related compounds share similar properties and applications with (3-benzylphenyl)boronic acid:

-

Phenylboronic acid (C₆H₇BO₂, CAS: 98-80-6): The parent compound of the class, widely used in various organic transformations

-

Benzylboronic acid (C₇H₉BO₂, CAS: 4463-42-7): Features a boronic acid group directly attached to a benzyl group rather than to an aryl ring

-

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid (C₁₅H₁₆BNO₃, CAS: 874460-01-2): Contains an additional carbamoyl functional group

-

3-Acetylphenylboronic acid (C₈H₉BO₃): Contains an acetyl group at the meta position instead of a benzyl group

These related compounds demonstrate the versatility of boronic acid chemistry and the structural modifications possible within this class of compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume